molecular formula C17H12N2O4 B14647600 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid CAS No. 55566-72-8

2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid

Cat. No.: B14647600
CAS No.: 55566-72-8
M. Wt: 308.29 g/mol
InChI Key: UKRFNVONVNBJEQ-UHFFFAOYSA-N
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Description

2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid is an organic compound that belongs to the class of aromatic amines and nitrobenzoic acids This compound is characterized by the presence of a naphthalene ring attached to an amino group, which is further connected to a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzoic acid ring is achieved through nitration. This involves treating benzoic acid with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

    Amination: The nitrobenzoic acid is then subjected to amination, where the nitro group is reduced to an amino group. This can be achieved using reducing agents such as iron powder and hydrochloric acid.

    Coupling Reaction: The final step involves coupling the aminobenzoic acid with naphthalene-2-amine. This is typically done using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Investigated for its potential as an anti-inflammatory agent.

    Industry: Used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(naphthalen-2-yl)acetonitrile
  • 5-Amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide

Uniqueness

2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid is unique due to its specific combination of a naphthalene ring, an amino group, and a nitrobenzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

55566-72-8

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

2-(naphthalen-2-ylamino)-5-nitrobenzoic acid

InChI

InChI=1S/C17H12N2O4/c20-17(21)15-10-14(19(22)23)7-8-16(15)18-13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H,(H,20,21)

InChI Key

UKRFNVONVNBJEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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